molecular formula C12H9ClN4O B11856720 2-chloro-6-(4-methoxyphenyl)-9H-purine CAS No. 918536-97-7

2-chloro-6-(4-methoxyphenyl)-9H-purine

Cat. No.: B11856720
CAS No.: 918536-97-7
M. Wt: 260.68 g/mol
InChI Key: GNHACDOTQKVWAU-UHFFFAOYSA-N
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Description

2-chloro-6-(4-methoxyphenyl)-9H-purine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in various biological processes. This particular compound is characterized by the presence of a chlorine atom at the 2-position and a 4-methoxyphenyl group at the 6-position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(4-methoxyphenyl)-9H-purine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a halogenated purine with a boronic acid derivative in the presence of a palladium catalyst. The reaction is usually carried out in an aqueous medium with a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(4-methoxyphenyl)-9H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted purines, which can have different biological activities and applications.

Scientific Research Applications

2-chloro-6-(4-methoxyphenyl)-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-(4-methoxyphenyl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-phenyl-9H-purine
  • 2-chloro-6-(4-hydroxyphenyl)-9H-purine
  • 2-chloro-6-(4-nitrophenyl)-9H-purine

Uniqueness

2-chloro-6-(4-methoxyphenyl)-9H-purine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918536-97-7

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

2-chloro-6-(4-methoxyphenyl)-7H-purine

InChI

InChI=1S/C12H9ClN4O/c1-18-8-4-2-7(3-5-8)9-10-11(15-6-14-10)17-12(13)16-9/h2-6H,1H3,(H,14,15,16,17)

InChI Key

GNHACDOTQKVWAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NC(=N2)Cl)N=CN3

Origin of Product

United States

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